molecular formula C18H17N3O7S2 B2535135 ethyl 2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetyl}amino)benzoate CAS No. 946385-32-6

ethyl 2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetyl}amino)benzoate

Cat. No.: B2535135
CAS No.: 946385-32-6
M. Wt: 451.47
InChI Key: XNOPQZMGATTWAA-UHFFFAOYSA-N
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Description

The compound ethyl 2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetyl}amino)benzoate is a sulfonamide-containing benzoate ester featuring a 1,2,4-benzothiadiazine-1,1-dioxide core. Its structure combines a sulfonylacetylamino linker bridging a benzoate ester and a benzothiadiazine dioxide moiety.

Key structural features:

  • Benzothiadiazine dioxide: A heterocyclic system with sulfone groups, enhancing electron-withdrawing properties and stability.
  • Sulfonylacetylamino linker: Facilitates hydrogen bonding and molecular recognition.
  • Ethyl benzoate ester: Likely influences solubility and bioavailability compared to methyl esters.

Properties

IUPAC Name

ethyl 2-[[2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-7-yl)sulfonyl]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O7S2/c1-2-28-18(23)13-5-3-4-6-14(13)21-17(22)10-29(24,25)12-7-8-15-16(9-12)30(26,27)20-11-19-15/h3-9,11H,2,10H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOPQZMGATTWAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CC3=C(C=C2)NC=NS3(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetyl}amino)benzoate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a benzothiadiazine moiety , known for its diverse biological activities. Its synthesis typically involves multi-step organic reactions, including the reaction of benzothiadiazine derivatives with ethyl 2-aminobenzoate. The general reaction pathway can be summarized as follows:

  • Formation of Benzothiadiazine Derivative : The starting material undergoes sulfonylation to introduce the sulfonyl group.
  • Acetylation : The resulting compound is then acetylated to form the thioacetylamino linkage.
  • Esterification : Finally, the ethyl ester group is introduced.

The molecular formula for this compound is C18H17N3O5SC_{18}H_{17}N_3O_5S, indicating the presence of nitrogen, sulfur, and oxygen functionalities that contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that the compound may act as an enzyme inhibitor , particularly in pathways involving inflammatory responses and microbial resistance.

Pharmacological Studies

Recent pharmacological evaluations have highlighted several key activities:

  • Antimicrobial Activity : The compound exhibits potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have shown an IC50 value indicating effective inhibition of bacterial growth.
  • Anti-inflammatory Properties : this compound has demonstrated significant anti-inflammatory effects in preclinical models. These effects are likely mediated through the inhibition of pro-inflammatory cytokines.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

  • In Vivo Models : In a rat model of adjuvant arthritis, the compound showed a dose-dependent reduction in inflammation and pain scores compared to control groups.
  • Cytotoxicity Assessments : Toxicological studies indicate that this compound exhibits low cytotoxicity across various cell lines, making it a promising candidate for further drug development.

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against MRSA (IC50 values)
Anti-inflammatorySignificant reduction in cytokine levels
CytotoxicityLow cytotoxicity across cell lines

Scientific Research Applications

Biological Activities

Ethyl 2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetyl}amino)benzoate exhibits various biological activities that make it a candidate for further research:

  • Antimicrobial Activity : Preliminary studies suggest that compounds containing benzothiadiazine moieties can exhibit antimicrobial properties against a range of pathogens.
  • Anticancer Potential : Research indicates that derivatives of benzothiadiazine may have cytotoxic effects on cancer cell lines, making them potential candidates for anticancer drug development.
  • Anti-inflammatory Effects : Some studies have reported anti-inflammatory properties associated with benzothiadiazine derivatives, which could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the applications of related benzothiadiazine compounds:

  • Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry demonstrated that benzothiadiazine derivatives showed significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines revealed that certain benzothiadiazine derivatives exhibited dose-dependent cytotoxicity, indicating their potential as anticancer agents .
  • Mechanistic Insights : Research has focused on understanding the mechanisms through which these compounds exert their biological effects. Binding affinity assays have been employed to elucidate interactions with specific biological targets .

Comparison with Similar Compounds

Structural Analogues in Agrochemical Sulfonylureas

The compound shares functional parallels with sulfonylurea herbicides, such as metsulfuron-methyl and ethametsulfuron-methyl , which feature triazine cores instead of benzothiadiazine (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Core Heterocycle Sulfonyl Position Ester Group Primary Use Reference
Ethyl 2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetyl}amino)benzoate Benzothiadiazine dioxide 7-position Ethyl Hypothetical herbicide (This work)
Metsulfuron-methyl 1,3,5-Triazine 2-position Methyl Herbicide
Ethametsulfuron-methyl 1,3,5-Triazine 2-position Methyl Herbicide

Key Differences :

  • Ester Group : The ethyl ester could enhance lipophilicity and soil persistence relative to methyl esters, which are more prone to hydrolysis .

Comparison of Reaction Conditions :

Step Target Compound (Hypothetical) Metsulfuron-Methyl
Sulfonylation Benzothiadiazine + sulfonyl chloride Sulfonylguanidine + acetylbenzoic acid
Solvent System Methanol/acetic acid (hypothesized) Glacial acetic acid or dioxane
Reaction Time Not reported 1–8 hours at reflux

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetyl}amino)benzoate, and what are the critical reaction parameters?

  • Methodological Answer : The compound is typically synthesized via sulfonamide coupling reactions. A critical step involves the activation of the sulfonyl chloride intermediate followed by nucleophilic substitution with the amine group of the benzothiadiazine moiety. Key parameters include:

  • Catalysts : Use of triethylamine or DMAP to facilitate coupling .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reactivity .
  • Temperature Control : Reactions often proceed at 0–25°C to minimize side-product formation .
    • Validation : Structural confirmation via 1^1H NMR (e.g., aromatic proton integration at δ 7.2–8.1 ppm) and LC-MS (m/z 496.578 [M+H]+^+) is essential .

Q. What spectroscopic and chromatographic techniques are used to confirm the compound’s structural integrity?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR to resolve the benzoate ester (δ 4.3–4.5 ppm for CH2_2CH3_3) and sulfonamide (δ 3.1–3.3 ppm for SO2_2NH) groups .
  • IR : Peaks at 1720 cm1^{-1} (C=O ester) and 1340 cm1^{-1} (S=O stretching) .
  • HPLC-MS : Purity assessment (>95%) using a C18 column with acetonitrile/water gradient elution .

Advanced Research Questions

Q. How can reaction yield and purity be optimized during synthesis?

  • Methodological Answer :

  • Byproduct Mitigation : Use scavenger resins (e.g., polymer-bound sulfonic acid) to trap unreacted sulfonyl chloride .
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
  • Yield Improvement : Pre-activation of the sulfonyl chloride with thionyl chloride (SOCl2_2) at 50°C for 2 hours .

Q. How do structural modifications in the benzothiadiazine or benzoate moieties affect biological activity?

  • Methodological Answer :

  • SAR Analysis :
Substituent PositionModificationObserved Activity ChangeReference
Benzothiadiazine C-7Sulfonyl → CarboxyReduced antimicrobial potency
Benzoate C-2Ethyl → Methyl esterDecreased solubility
  • Rational Design : Introduce electron-withdrawing groups (e.g., nitro) at the benzothiadiazine C-3 position to enhance sulfonamide stability .

Q. What strategies resolve discrepancies in reported biological activity data (e.g., conflicting IC50_{50} values)?

  • Methodological Answer :

  • Assay Standardization : Use uniform cell lines (e.g., HEK293 for cytotoxicity) and validate with positive controls (e.g., doxorubicin) .
  • Purity Reassessment : Quantify trace impurities (e.g., unreacted starting materials) via HPLC-MS and correlate with bioactivity .
  • Solvent Effects : Test activity in DMSO vs. saline to rule out solvent-induced artifacts .

Q. What advanced analytical methods are recommended for quantifying trace impurities in synthesized batches?

  • Methodological Answer :

  • HPLC-MS/MS : Detect impurities at <0.1% levels using multiple reaction monitoring (MRM) .
  • NMR Relaxation Editing : Suppress dominant signals to isolate low-abundance impurities .
  • ICP-MS : Screen for heavy metal catalysts (e.g., Pd residues from coupling reactions) .

Q. How can in silico modeling predict the compound’s pharmacokinetic and toxicity profiles?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or PreADMET to estimate logP (target <3), CYP450 inhibition, and hERG channel binding .
  • Molecular Dynamics : Simulate binding affinity to target proteins (e.g., dihydrofolate reductase) using GROMACS .

Data Contradiction and Stability Analysis

Q. How should researchers address instability of the compound under varying pH conditions?

  • Methodological Answer :

  • Stress Testing : Incubate at pH 2–12 (37°C, 24 hours) and monitor degradation via HPLC. Major degradation products include hydrolyzed benzoic acid derivatives .
  • Stabilization : Lyophilization with mannitol (1:1 w/w) to prevent hydrolysis in aqueous buffers .

Q. What experimental approaches validate the proposed mechanism of action in antimicrobial studies?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Directly measure dihydrofolate reductase activity in bacterial lysates .
  • Resistance Studies : Serial passage of E. coli under sub-inhibitory concentrations to detect mutation hotspots .

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